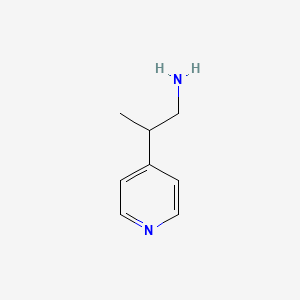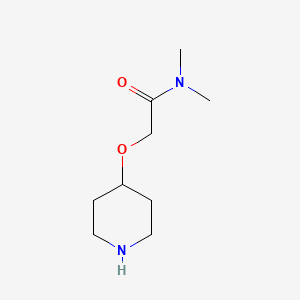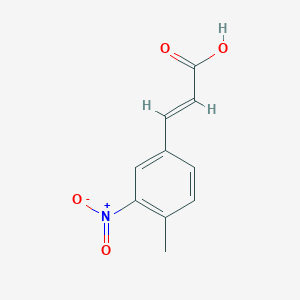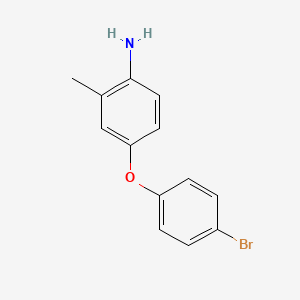
4-(4-溴苯氧基)-2-甲基苯胺
描述
4-(4-Bromophenoxy)-2-methylaniline is an organic compound that features a bromine atom attached to a phenoxy group, which is further connected to a methylaniline structure
科学研究应用
4-(4-Bromophenoxy)-2-methylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
生化分析
Biochemical Properties
4-(4-Bromophenoxy)-2-methylaniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways of other compounds. Additionally, 4-(4-Bromophenoxy)-2-methylaniline can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 4-(4-Bromophenoxy)-2-methylaniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 4-(4-Bromophenoxy)-2-methylaniline can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, 4-(4-Bromophenoxy)-2-methylaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, the binding of 4-(4-Bromophenoxy)-2-methylaniline to the estrogen receptor can inhibit its activity, leading to changes in gene expression related to cell growth and differentiation. Additionally, this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-Bromophenoxy)-2-methylaniline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that 4-(4-Bromophenoxy)-2-methylaniline can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenoxy)-2-methylaniline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. It is crucial to determine the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
4-(4-Bromophenoxy)-2-methylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves its oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted from the body. This compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-(4-Bromophenoxy)-2-methylaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. The distribution of 4-(4-Bromophenoxy)-2-methylaniline within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites .
Subcellular Localization
The subcellular localization of 4-(4-Bromophenoxy)-2-methylaniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Additionally, 4-(4-Bromophenoxy)-2-methylaniline can be found in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-2-methylaniline typically involves the reaction of 4-bromophenol with 2-methylaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Bromophenoxy)-2-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(4-Bromophenoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenoxy-methylaniline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Phenoxy-methylaniline.
Substitution: Various substituted phenoxy-methylaniline derivatives depending on the nucleophile used.
作用机制
The mechanism by which 4-(4-Bromophenoxy)-2-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, influencing the compound’s activity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Bromophenol: Shares the bromine atom and phenoxy group but lacks the methylaniline structure.
2-Methylaniline: Contains the methylaniline structure but lacks the bromophenoxy group.
4-(4-Bromophenoxy)acetohydrazide: Another compound with a bromophenoxy group but different functional groups attached.
Uniqueness
4-(4-Bromophenoxy)-2-methylaniline is unique due to the combination of the bromophenoxy and methylaniline structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these combined features are advantageous.
属性
IUPAC Name |
4-(4-bromophenoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIZUOXPXPRYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


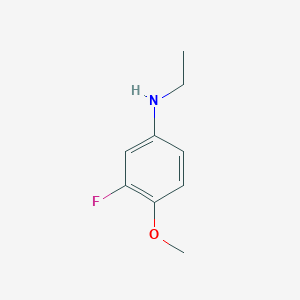

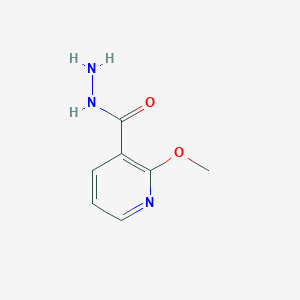
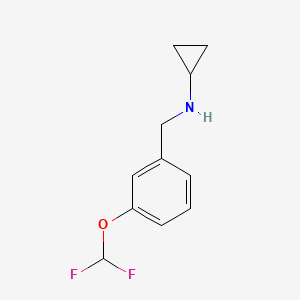

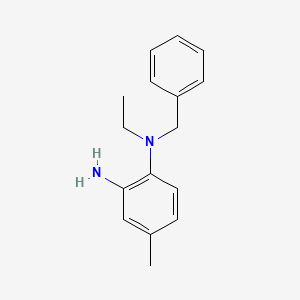
![6-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B1386210.png)
![2-[(Cyclohexylmethyl)amino]isonicotinonitrile](/img/structure/B1386212.png)
![3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one](/img/structure/B1386215.png)

